methyl(4R)-2,2-dioxo-1,3,2lambda6-dioxathiolane-4-carboxylate
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Overview
Description
Methyl(4R)-2,2-dioxo-1,3,2lambda6-dioxathiolane-4-carboxylate is an organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes a dioxathiolane ring with a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(4R)-2,2-dioxo-1,3,2lambda6-dioxathiolane-4-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol. This reaction is usually catalyzed by an acid, such as concentrated sulfuric acid, to facilitate the formation of the ester bond . The reaction conditions often include heating the reactants under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl(4R)-2,2-dioxo-1,3,2lambda6-dioxathiolane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl(4R)-2,2-dioxo-1,3,2lambda6-dioxathiolane-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl(4R)-2,2-dioxo-1,3,2lambda6-dioxathiolane-4-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and methanol. The dioxathiolane ring can participate in redox reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl(4R)-2,2-dioxo-1,3,2lambda6-dioxathiolane-4-carboxylate: can be compared with other esters and dioxathiolane derivatives.
Ethyl(4R)-2,2-dioxo-1,3,2lambda6-dioxathiolane-4-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
Methyl(4R)-2,2-dioxo-1,3,2lambda6-dioxathiolane-4-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate group.
Properties
Molecular Formula |
C4H6O6S |
---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
methyl (4R)-2,2-dioxo-1,3,2-dioxathiolane-4-carboxylate |
InChI |
InChI=1S/C4H6O6S/c1-8-4(5)3-2-9-11(6,7)10-3/h3H,2H2,1H3/t3-/m1/s1 |
InChI Key |
VSBYPBTUBMLVOU-GSVOUGTGSA-N |
Isomeric SMILES |
COC(=O)[C@H]1COS(=O)(=O)O1 |
Canonical SMILES |
COC(=O)C1COS(=O)(=O)O1 |
Origin of Product |
United States |
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